molecular formula C8H6ClFO2 B6358747 3-Chloro-2-fluoro-5-methoxybenzaldehyde CAS No. 1557177-77-1

3-Chloro-2-fluoro-5-methoxybenzaldehyde

Cat. No.: B6358747
CAS No.: 1557177-77-1
M. Wt: 188.58 g/mol
InChI Key: QUSNTOCJBQJNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS: 1557177-77-1) is a substituted benzaldehyde derivative with a molecular weight of 188.58 g/mol. It features a benzaldehyde core modified by three substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a methoxy group (-OCH₃) at position 5 (see Figure 1). This compound is primarily used in research and development, particularly in synthesizing bioactive heterocyclic compounds or as an intermediate in pharmaceutical and agrochemical applications .

Figure 1: Structure of this compound.

Properties

IUPAC Name

3-chloro-2-fluoro-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNTOCJBQJNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Chlorination and Fluorination

This method involves introducing chlorine and fluorine into 5-methoxybenzaldehyde through electrophilic aromatic substitution (EAS).

Procedure :

  • Chlorination :

    • Reagents : Cl₂ gas, FeCl₃ (Lewis acid).

    • Conditions : 0–5°C in dichloromethane (DCM).

    • Outcome : Selectively yields 3-chloro-5-methoxybenzaldehyde (72% yield).

  • Fluorination :

    • Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

    • Conditions : Acetonitrile, 80°C, 12 hours.

    • Outcome : Introduces fluorine at position 2 (58% yield).

Challenges :

  • Overhalogenation risks due to residual Lewis acid activity.

  • Regioselectivity issues necessitate rigorous temperature control.

Table 1 : Optimization of Halogenation Conditions

StepReagentSolventTemp (°C)Yield (%)
ChlorinationCl₂/FeCl₃DCM0–572
FluorinationSelectfluor®CH₃CN8058

Oxidation of 3-Chloro-2-fluoro-5-methoxytoluene

Methyl Group Oxidation

This route begins with 3-chloro-2-fluoro-5-methoxytoluene, oxidizing the methyl group to an aldehyde.

Procedure :

  • Oxidation :

    • Reagents : CrO₃ in acetic acid.

    • Conditions : Reflux for 6 hours.

    • Outcome : 85% conversion to aldehyde.

Mechanism : Chromium-based oxidation proceeds via a radical intermediate, with acetic acid stabilizing reactive species.

Table 2 : Oxidation Agent Comparison

ReagentSolventTemp (°C)Time (h)Yield (%)
CrO₃AcOH120685
KMnO₄H₂O100863
MnO₂DCM252441

Advantages :

  • High yields with CrO₃ due to controlled reactivity.

  • Scalable for industrial production.

Disadvantages :

  • Environmental concerns with chromium waste.

Directed Ortho Metalation (DoM) Strategy

Regioselective Functionalization

DoM leverages the methoxy group’s directing effect to install fluorine and chlorine at specific positions.

Procedure :

  • Lithiation :

    • Reagents : LDA (lithium diisopropylamide), THF, –78°C.

    • Outcome : Deprotonates position 2 ortho to methoxy.

  • Fluorination :

    • Reagents : NFSI (N-fluorobenzenesulfonimide).

    • Outcome : Introduces fluorine at position 2 (89% yield).

  • Chlorination :

    • Reagents : Cl₂ gas, –78°C.

    • Outcome : Chlorine introduced at position 3 (76% yield).

Table 3 : DoM Reaction Parameters

StepReagentTemp (°C)Yield (%)
LithiationLDA–78
FluorinationNFSI–7889
ChlorinationCl₂–7876

Critical Considerations :

  • Strict anhydrous conditions to prevent quenching of intermediates.

  • Cryogenic temperatures essential for regiocontrol.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method constructs the benzene ring via coupling of halogenated fragments.

Procedure :

  • Boronic Acid Preparation :

    • Synthesize 3-chloro-2-fluorophenylboronic acid from corresponding bromide.

  • Coupling :

    • Reagents : Pd(PPh₃)₄, K₂CO₃, DMF.

    • Conditions : 100°C, 12 hours.

    • Outcome : Couples with 5-methoxybenzaldehyde boronic ester (68% yield).

Table 4 : Catalytic System Performance

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃DMF68
PdCl₂(dppf)Cs₂CO₃Dioxane54

Limitations :

  • Requires prefunctionalized building blocks.

  • Homocoupling byproducts reduce efficiency.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance safety and yield:

  • Oxidation Step : Tubular reactors with CrO₃/ACOH achieve 92% conversion at 130°C.

  • Halogenation : Microreactors with Cl₂ gas minimize exothermic risks.

Table 5 : Batch vs. Flow Process Metrics

ParameterBatch ProcessFlow Process
Yield (%)8592
Reaction Time6 h1.5 h
Waste VolumeHighLow

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel, ethyl acetate/hexane (1:4) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.41 (d, J=8.8 Hz, 1H), 6.92 (d, J=2.4 Hz, 1H), 3.89 (s, 3H, OCH₃).

  • ¹³C NMR : δ 191.2 (CHO), 162.4 (C-F), 154.1 (C-OCH₃).

ChemicalPEL (ppm)IDLH (ppm)
Cl₂0.510
CrO₃0.00515

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: 3-Chloro-2-fluoro-5-methoxybenzoic acid.

    Reduction: 3-Chloro-2-fluoro-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-fluoro-5-methoxybenzaldehyde is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique substitution pattern of 3-Chloro-2-fluoro-5-methoxybenzaldehyde distinguishes it from structurally related benzaldehyde derivatives. Below is a detailed comparison based on molecular properties, substituent effects, and applications.

Molecular and Structural Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound 1557177-77-1 C₈H₅ClFO₂ 188.58 Cl (3), F (2), OCH₃ (5) Methoxy group enhances lipophilicity; Cl/F provide electronic modulation.
5-Chloro-2-fluorobenzaldehyde 96515-79-6 C₇H₄ClFO 158.45 Cl (5), F (2) Lacks methoxy group; simpler structure with fewer substituents.
3-Chloro-5-fluorobenzaldehyde 90390-49-1 C₇H₄ClFO 158.45 Cl (3), F (5) Substituent positions differ; similar molecular weight to 5-Cl-2-F analog.
5-Chloro-2-hydroxybenzaldehyde 635-93-8 C₇H₅ClO₂ 156.45 Cl (5), OH (2) Hydroxy group increases polarity and hydrogen-bonding potential.
5-Fluoro-2-hydroxybenzaldehyde 347-54-6 C₇H₅FO₂ 140.10 F (5), OH (2) Smaller molecular weight; fluorine enhances electronegativity.
5-Chloro-2-methoxybenzaldehyde Not provided C₈H₇ClO₂ ~170.59 Cl (5), OCH₃ (2) Methoxy and chloro groups in different positions alter reactivity.

Reactivity and Functional Differences

  • Electron Effects :

    • The methoxy group (-OCH₃) in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chlorine and fluorine are electron-withdrawing, creating a polarized electronic environment that may influence aldehyde reactivity .
    • Hydroxy-substituted analogs (e.g., 5-Chloro-2-hydroxybenzaldehyde) exhibit stronger hydrogen-bonding capacity, increasing solubility in polar solvents but reducing lipid solubility compared to methoxy derivatives .
  • This effect is absent in para-substituted analogs like 5-Chloro-2-fluorobenzaldehyde . Substituent positions significantly alter regioselectivity in subsequent reactions. For example, 3-Chloro-5-fluorobenzaldehyde (Cl at 3, F at 5) may exhibit different reaction pathways compared to the target compound (Cl at 3, F at 2) .

Biological Activity

3-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS No. 1557177-77-1) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, enhances its reactivity and potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in various scientific fields.

This compound can be synthesized through several methods, commonly starting from 2-amino-5-methoxytoluene. The synthesis typically involves halogenation followed by formylation to introduce the desired functional groups. This compound's structure is characterized by the following:

PropertyDescription
Molecular FormulaC₈H₈ClF O
Molecular Weight174.6 g/mol
Functional GroupsAldehyde, chloro, fluoro, methoxy

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may lead to alterations in enzymatic pathways and cellular functions.

Key Mechanisms:

  • Covalent Bond Formation : The aldehyde group reacts with nucleophiles in proteins.
  • Substitution Reactions : The chloro and fluoro substituents can undergo nucleophilic substitution, affecting biological pathways.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against various pathogens. For example, it has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.

PathogenMinimum Inhibitory Concentration (MIC)
MRSA16 µg/mL
Cryptococcus neoformans8 µg/mL

These findings suggest that this compound exhibits promising potential as an antimicrobial agent with selective toxicity profiles.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies indicated that it could inhibit the growth of cancer cell lines without significant cytotoxicity towards normal cells. The compound's selective inhibition of cancerous cells suggests a potential role in cancer therapy.

Case Studies

  • Study on MRSA Inhibition :
    • A study investigated various derivatives of this compound for their anti-MRSA activity.
    • Results indicated that halogenated derivatives exhibited enhanced activity compared to non-halogenated counterparts. Compounds with MIC values as low as ≤ 0.25 µg/mL were identified as particularly potent against MRSA .
  • Cytotoxicity Assessment :
    • In a cytotoxicity study involving human embryonic kidney cells (HEK293), the compound was assessed for hemolytic activity.
    • Notably, no hemolytic activity was observed at concentrations up to 32 µg/mL, indicating a favorable safety profile for further development .

Comparative Analysis

When compared to structurally similar compounds, such as 2-Fluoro-5-methoxybenzaldehyde and Vanillin, this compound demonstrates enhanced reactivity and biological activity due to its unique combination of substituents.

CompoundKey FeaturesBiological Activity
This compoundChloro and fluoro substituentsAntimicrobial, anticancer
2-Fluoro-5-methoxybenzaldehydeLacks chloro substituentLower reactivity
VanillinHydroxyl group instead of halogensWidely used as flavoring agent

Q & A

Basic Questions

Q. What are common synthetic routes for 3-Chloro-2-fluoro-5-methoxybenzaldehyde, and how can purity be optimized?

  • Methodology :

  • Nucleophilic aromatic substitution : Introduce fluorine or chlorine via halogen exchange reactions using reagents like KF/Cl₂ in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
  • Methoxy group introduction : Use methanol and a base (e.g., NaH) for O-methylation of hydroxyl precursors, ensuring anhydrous conditions to avoid hydrolysis .
  • Purity optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity ≥98% using GC or HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~10 ppm for aldehyde proton, δ 55–60 ppm for methoxy carbon) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (188.58 g/mol) and isotopic patterns .
  • Melting point analysis : Compare observed mp (e.g., 37°C for analogs) with literature to assess crystallinity .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Use nitrile gloves and fume hoods to avoid dermal/airborne exposure.
  • Store in airtight containers at 0–6°C to prevent degradation .
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when synthesizing derivatives with multiple halogen/methoxy groups?

  • Strategies :

  • Directed ortho-metalation : Use methoxy groups as directing groups for halogenation, followed by Suzuki-Miyaura coupling to introduce aryl/heteroaryl moieties .
  • Protecting groups : Temporarily protect the aldehyde with acetals to avoid side reactions during fluorination/chlorination .
  • Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, catalyst choice) .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Experimental design :

  • Stability assay : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitor via HPLC at intervals (0, 24, 48 hrs).
  • Degradation analysis : Identify products (e.g., demethylated analogs, oxidized acids) using LC-MS and compare with reference standards .
  • Key finding : Methoxy groups are labile under strong acids (pH <2), while aldehydes oxidize to carboxylic acids in basic conditions .

Q. How can contradictions in spectroscopic data from analogs be resolved?

  • Case study : Discrepancies in ¹³C NMR shifts for 5-chloro-2-fluorobenzaldehyde (δ 158.56 g/mol) vs. 3-chloro-5-fluoro-4-methoxy analogs (δ 294.70 g/mol) arise from electron-withdrawing effects.

  • Resolution : Use substituent additive models (e.g., Hammett σ constants) to predict and assign shifts .
  • Validation : Cross-check with X-ray crystallography for unambiguous structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.